4-Benzyloxy-3-methylbenzoic acid
Overview
Description
4-Benzyloxy-3-methylbenzoic acid is a chemical compound with the CAS Number: 72323-93-4 . It has a molecular weight of 242.27 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves various chemical reactions. For instance, benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another example is the cyclization of intermediate 4-(benzyloxy)-N′-(4-hydroxybenzylidene) benzohydrazide with chloro acetyl chloride to give the derivative 4-(benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamide .Scientific Research Applications
Paraben Metabolism and Environmental Impact
Paraben Hydrolysis by Skin Microsomes and Cytosol
Parabens, structurally related to 4-Benzyloxy-3-methylbenzoic acid, undergo hydrolysis by carboxylesterases to 4-hydroxybenzoic acid in both human and minipig skin, suggesting a pathway for dermal metabolism and a potential area of study for related compounds (Jewell et al., 2007).
Effects on Adipocyte Differentiation
Parabens, including benzylparaben, have been shown to promote adipogenesis in murine 3T3-L1 cells, indicating that related compounds might also interact with cellular differentiation pathways (Hu et al., 2013).
Environmental Degradation and Toxicology
Occurrence and Fate in Aquatic Environments
Parabens, due to their widespread use and potential weak endocrine-disrupting properties, have been studied for their biodegradability and persistence in aquatic environments, suggesting a research avenue for the environmental monitoring of similar compounds (Haman et al., 2015).
Photodegradation Studies
Research on the photodegradation of parabens, including benzylparaben, using ultraviolet C lamps in the presence of hydrogen peroxide, highlights methods for assessing the environmental stability and degradation pathways of similar esters (Gmurek et al., 2015).
Mechanism of Action
Mode of Action
The mode of action of 4-Benzyloxy-3-methylbenzoic acid involves several chemical reactions. Benzylic compounds are known to undergo oxidation, reduction, and substitution reactions . For instance, benzylic halides can react via an SN1 or SN2 pathway, depending on their substitution pattern . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, which is crucial in many biological processes.
Pharmacokinetics
Its metabolism could involve oxidation and reduction reactions, as is common with benzylic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions under which the compound is stored or used .
properties
IUPAC Name |
3-methyl-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQKPMZDWHTVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703564 | |
Record name | 4-(Benzyloxy)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72323-93-4 | |
Record name | 4-(Benzyloxy)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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